N-ブチル-2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

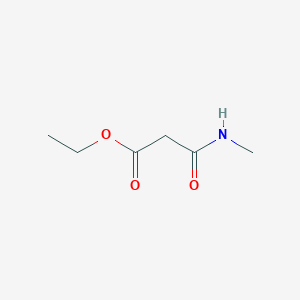

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETBR). It is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications.

作用機序

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide acts as a selective antagonist of the ETBR, which plays a key role in the regulation of vascular tone, cell proliferation, and inflammation. By blocking the ETBR, N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can inhibit the effects of endothelin-1, a potent vasoconstrictor that is involved in various cardiovascular and renal diseases.

Biochemical and Physiological Effects:

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It can reduce blood pressure, inhibit cell proliferation, and reduce inflammation. N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has also been shown to have neuroprotective effects and can reduce the severity of ischemic brain injury.

実験室実験の利点と制限

One of the main advantages of using N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in lab experiments is its selectivity for the ETBR. This allows researchers to study the specific effects of blocking this receptor without affecting other physiological systems. However, N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.

将来の方向性

There are several potential future directions for the use of N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in scientific research. One area of interest is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, hypertension, and pulmonary fibrosis. Another area of interest is the development of new and more efficient synthesis methods for N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, which could make it more widely available for use in research.

In conclusion, N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It acts as a selective antagonist of the ETBR and has a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several potential future directions for its use in the study of various diseases and the development of new synthesis methods.

合成法

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoic acid with butylamine to form N-butyl-2-nitrobenzamide. This compound is then reduced with zinc and hydrochloric acid to produce N-butyl-2-aminobenzamide. The final step involves the reaction of N-butyl-2-aminobenzamide with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid to form N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

科学的研究の応用

- 研究者らは、N-ブチル-2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)アセトアミドを含むキノリン誘導体の抗菌特性を調査してきました 。これらの化合物は、様々な病原性細菌株に対して活性を示す可能性があり、感染症の対策として関連しています。

- キノリン系化合物は、潜在的な抗結核剤として研究されてきました。 キノキサリン部分を含む新規誘導体が合成され、結核菌に対する有効性が評価されました 。N-ブチル-2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)アセトアミドは、このコンテキストにおける候補となる可能性があります。

- この化合物のユニークな構造は、縮合複素環を構築するために価値があります。 研究者らは、同様のキノロン誘導体をビルディングブロックとして使用して、関連する4員環から7員環の複素環を合成しました 。これらの複素環は、多くの場合、興味深い生物活性を持っています。

- N-ブチル-2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)アセトアミドを含むキノロンは、創薬の出発点となります。 特に、キニーネ(キナノキ樹皮由来)とその誘導体は、夜間脚の痙攣や関節炎などの治療に使用されてきました 。これは、この化合物を直接対象とはしていませんが、キノロンが医学におけるより広範な重要性を示しています。

- キノリンは、自然界で役割を果たしています。 例えば、2-ヒドロキシキノリンと4-ヒドロキシキノリン(4-キノリンオール)は植物に見られ、それぞれ2(1H)-キノロンと4(1H)-キノロンとして存在します 。それらの生物学的機能を理解することは、関連する化合物の可能性についての洞察を提供する可能性があります。

抗菌性

抗結核活性

複素環合成

創薬

生物学的調査

要約すると、N-ブチル-2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)アセトアミドは、抗菌研究、複素環合成、創薬において有望です。そのユニークな構造と潜在的な生物活性は、さらなる調査の対象として魅力的です。 🌟

特性

IUPAC Name |

N-butyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-2-3-8-15-13(18)9-12-14(19)17-11-7-5-4-6-10(11)16-12/h4-7,12,16H,2-3,8-9H2,1H3,(H,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEYFQDENHESEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2455449.png)

![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)

![1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione](/img/structure/B2455458.png)